

Compound of InterestCompound Name: *Barium hexafluoroacetylacetonate*Cat. No.: *B1630851*

Target Audience: Researchers, materials scientists, and drug development professionals utilizing advanced organometallic complexes for catalysis ar

Executive Summary

The synthesis of highly pure, volatile metal complexes is a critical requirement across multiple high-tech disciplines. While primarily utilized as a pre development professionals and synthetic chemists frequently employ identical methodologies to design sterically saturated, monomeric metal comple

This application note details the synthesis, mechanistic rationale, and physicochemical properties of the Barium bis(1,1,1,5,5,5-hexafluoro-2,4-pentan

Mechanistic Rationale: The "Why" Behind the Protocol

Designing a volatile barium precursor presents a significant chemical challenge. Due to the large ionic radius of the Ba^{2+} ion, traditional β -diketonate

The design of $Ba(hfac)_2$ (tetraglyme) overcomes this through a dual-strategy approach:

- **Ligand Fluorination:** The use of hexafluoroacetylacetonate (hfac) ligands introduces strong repulsive van der Waals forces between adjacent molec
- **Lewis Base Adduct Formation:** The addition of tetraglyme (2,5,8,11,14-pentaoxapentadecane), a neutral polyether, acts as a multidentate Lewis ba

This results in a perfectly saturated, 9-coordinate monomeric complex. The absence of short intermolecular interactions explains why the compound :

Fig 1. Mechanistic rationale for the design of the $Ba(hfac)_2$ tetraglyme precursor.

Experimental Protocol

This protocol describes the high-yield synthesis of Ba(hfac)₂(tetraglyme) via the direct reaction of the parent β-diketonate with one equivalent of polye

Materials & Reagents

- Barium bis(hexafluoroacetylacetonate) [Ba(hfac)₂]: Anhydrous, 99%+ purity.
- Tetraglyme (Tetraethylene glycol dimethyl ether): Anhydrous, stored over molecular sieves.
- Toluene: Anhydrous, strictly degassed.
- Inert Gas: High-purity Argon or Nitrogen.

Step-by-Step Methodology

- Preparation of the Reaction Mixture: Inside a heavily purged glovebox or using standard Schlenk line techniques, transfer 10.0 mmol of anhydrous
- Ligand Addition: While stirring the suspension magnetically at room temperature (20–25 °C), slowly add 10.0 mmol (1.0 molar equivalent) of anhyd
- Complexation: Allow the reaction mixture to stir continuously for 2 to 4 hours under an inert atmosphere. The reaction is thermodynamically favorat
- Solvent Isolation: Transfer the flask to a vacuum line. Remove the toluene solvent under reduced pressure (approx. 10⁻¹ Torr) at room temperature
- Purification via Sublimation: Transfer the crude product to a cold-finger sublimation apparatus. Sublime the complex at 90–110 °C under dynamic v

Fig 2. Step-by-step synthetic workflow for Ba(hfac)₂(tetraglyme).

Quantitative Data & Physicochemical Properties

The resulting complex is a non-hygroscopic, thermally stable solid that exhibits ideal vaporization kinetics for gas-phase delivery systems[1][2]. The q

Parameter
Chemical Name
Molecular Formula
Molecular Weight
Coordination Number
Melting Point
Sublimation Temperature
Structural Geometry
Hygroscopicity

References[4] BARIUM β-DIKETONATES. mocvd-precursor-encyclopedia.de. URL: f8iGVyYvUQK267hBSz52jow7YWt8zROiCQu4I9ZZxdgyhKA9JPLyX7NieiPkFQkZN4

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